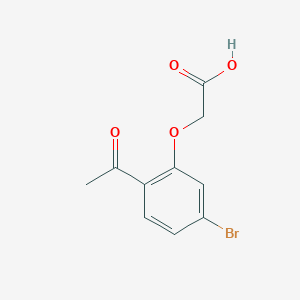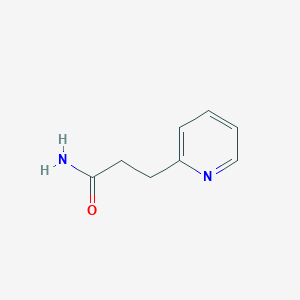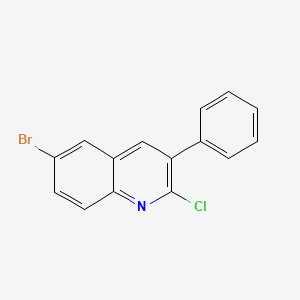
2-(2-Acetyl-5-bromophenoxy)acetic acid
Vue d'ensemble
Description
“2-(2-Acetyl-5-bromophenoxy)acetic acid” is a chemical compound with the molecular formula C10H9BrO4 and a molecular weight of 273.08 . It is used for research purposes.
Molecular Structure Analysis
The molecule contains a total of 24 bonds. There are 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 173-178°C .Applications De Recherche Scientifique
Related Compounds and Potential Applications
Chlorophenoxy Compounds : Chlorophenoxy compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) are widely used herbicides. Studies on their environmental impact, toxicology, and mechanisms of action could offer parallels for understanding the environmental and biological interactions of "2-(2-Acetyl-5-bromophenoxy)acetic acid" (Stackelberg, 2013).
Phenolic Acids : Research on other phenolic acids such as Chlorogenic Acid (CGA) has shown a range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. These findings could suggest potential research directions for "this compound" in similar domains (Naveed et al., 2018).
Herbicide Toxicity and Environmental Impact : The toxicological profile and environmental impact of herbicides like 2,4-D have been extensively studied, providing a framework for assessing the safety and ecological effects of related compounds, including "this compound" (Zuanazzi et al., 2020).
Acetic Acid as a Bioherbicide : Acetic acid has been explored for its herbicidal properties, offering an environmentally friendly alternative to synthetic herbicides. This application suggests a potential avenue for the use of "this compound" in sustainable agriculture or weed management practices (Mahachai & Subsoontorn, 2021).
Mécanisme D'action
Target of Action
Similar compounds have been known to targetCOX-2 , an enzyme that plays a key role in converting arachidonic acid into prostaglandins . This makes it a significant target for treating inflammation .
Mode of Action
Based on its structure, it may undergonucleophilic acyl substitution reactions . In such reactions, the carbonyl oxygen of the acetic acid moiety is first protonated, which draws electron density away from the carbon and increases its electrophilicity .
Biochemical Pathways
Compounds that target cox-2, like this one might, are involved in thearachidonic acid pathway . In this pathway, arachidonic acid is converted into prostaglandins, which are involved in inflammation and pain signaling .
Pharmacokinetics
The compound’smolecular weight is 273.08 g/mol , which could influence its pharmacokinetic properties.
Result of Action
If it acts as a cox-2 inhibitor, it could potentially reduce the production of prostaglandins, thereby reducing inflammation .
Action Environment
It’s worth noting that the compound is moderately soluble in water and can dissolve more readily in organic solvents like benzene and alcohol . This solubility could potentially influence its action and efficacy.
Propriétés
IUPAC Name |
2-(2-acetyl-5-bromophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-6(12)8-3-2-7(11)4-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOOPHNSSCTKMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303742 | |
| Record name | 2-(2-acetyl-5-bromophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90772-69-3 | |
| Record name | NSC160877 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-acetyl-5-bromophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B3031903.png)






![Stannane, tributyl[4-(trifluoromethyl)phenyl]-](/img/structure/B3031918.png)


